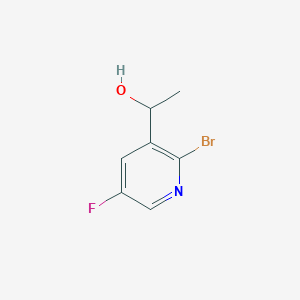
3-Methylazetidine;hemi(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylazetidine;hemi(oxalic acid): is a chemical compound with the molecular formula C10H20N2O4 . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine;hemi(oxalic acid) typically involves the formation of the azetidine ring followed by methylation and subsequent reaction with oxalic acid. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of azetidine precursors and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 3-Methylazetidine;hemi(oxalic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylazetidine;hemi(oxalic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Methylazetidine;hemi(oxalic acid) is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it valuable in organic synthesis .
Biology and Medicine: In biology and medicine, azetidine derivatives, including 3-Methylazetidine;hemi(oxalic acid), are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets and pathways, potentially leading to new drug candidates .
Industry: In the industrial sector, 3-Methylazetidine;hemi(oxalic acid) is used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-Methylazetidine;hemi(oxalic acid) involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound of 3-Methylazetidine;hemi(oxalic acid), known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity compared to azetidine.
Uniqueness: 3-Methylazetidine;hemi(oxalic acid) is unique due to its specific substitution pattern and the presence of oxalic acid, which can influence its reactivity and applications. The methyl group and oxalic acid moiety provide additional functional handles for further chemical transformations and interactions .
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-methylazetidine;oxalic acid |
InChI |
InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-5-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
CZPBRGSRDLFVFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC1.CC1CNC1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
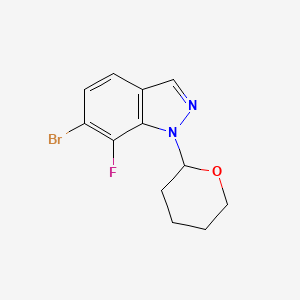
![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)
![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
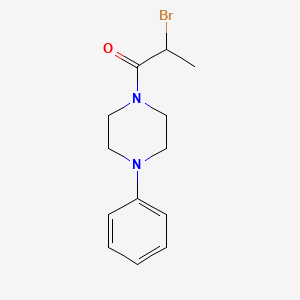
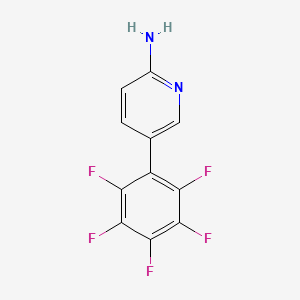
![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)
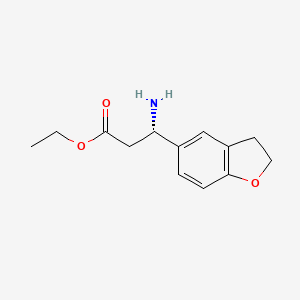
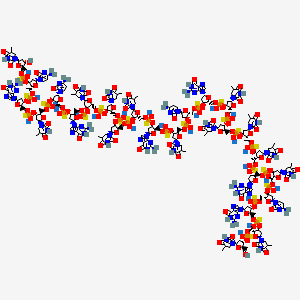
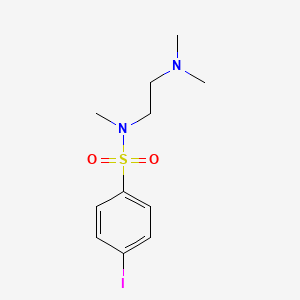
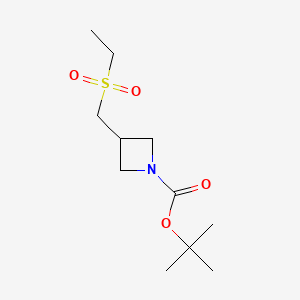
![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)
